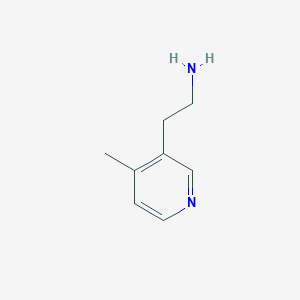

2-(4-Methylpyridin-3-YL)ethanamine

CAS No.: 1000504-51-7

Cat. No.: VC3006111

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000504-51-7 |

|---|---|

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| IUPAC Name | 2-(4-methylpyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C8H12N2/c1-7-3-5-10-6-8(7)2-4-9/h3,5-6H,2,4,9H2,1H3 |

| Standard InChI Key | UGBWPAWWWLLZIO-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NC=C1)CCN |

| Canonical SMILES | CC1=C(C=NC=C1)CCN |

Introduction

2-(4-Methylpyridin-3-YL)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of pyridine, featuring a methyl group at the 4-position and an ethanamine side chain attached to the 3-position of the pyridine ring. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Synthesis Methods

The synthesis of 2-(4-Methylpyridin-3-YL)ethanamine typically involves the reaction of 4-methylpyridin-3-yl derivatives with ethanamine or its equivalents. This process may involve several steps, including alkylation or amination reactions, depending on the starting materials and desired conditions.

Biological and Chemical Applications

2-(4-Methylpyridin-3-YL)ethanamine can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and biologically active molecules. Its amine group makes it a suitable candidate for forming amide or other nitrogen-containing linkages, which are common in medicinal chemistry.

Future Directions

Future research on 2-(4-Methylpyridin-3-YL)ethanamine could focus on its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders or other diseases where pyridine derivatives have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume